Cas no 851116-07-9 (2-chloro-N-(2,5-dihydrothiophen-3-yl)methyl-N-phenylacetamide)

2-chloro-N-(2,5-dihydrothiophen-3-yl)methyl-N-phenylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-chloro-N-(2,5-dihydrothien-3-ylmethyl)-N-phenylacetamide
- Acetamide, 2-chloro-N-[(2,5-dihydro-3-thienyl)methyl]-N-phenyl-
- 2-chloro-N-(2,5-dihydrothiophen-3-yl)methyl-N-phenylacetamide
- NCGC00334932-01
- AB01103613-03
- AKOS030664034
- 851116-07-9
- EN300-13290
- Z90123300
- SR-01000051644-1
- 2-chloro-N-[(2,5-dihydrothiophen-3-yl)methyl]-N-phenylacetamide
- 2-chloro-N-(2,5-dihydrothiophen-3-ylmethyl)-N-phenylacetamide
- SR-01000051644
- AB01103613-04
-
- インチ: InChI=1S/C13H14ClNOS/c14-8-13(16)15(9-11-6-7-17-10-11)12-4-2-1-3-5-12/h1-6H,7-10H2
- InChIKey: GBSKRLLCTCYAAB-UHFFFAOYSA-N
計算された属性
- 精确分子量: 267.0484629Da
- 同位素质量: 267.0484629Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 17
- 回転可能化学結合数: 4
- 複雑さ: 300
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.6Ų
- XLogP3: 2.1
2-chloro-N-(2,5-dihydrothiophen-3-yl)methyl-N-phenylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-13290-0.25g |
2-chloro-N-[(2,5-dihydrothiophen-3-yl)methyl]-N-phenylacetamide |
851116-07-9 | 0.25g |
$162.0 | 2023-04-29 | ||
Enamine | EN300-13290-0.5g |
2-chloro-N-[(2,5-dihydrothiophen-3-yl)methyl]-N-phenylacetamide |
851116-07-9 | 0.5g |
$310.0 | 2023-04-29 | ||
Enamine | EN300-13290-2.5g |
2-chloro-N-[(2,5-dihydrothiophen-3-yl)methyl]-N-phenylacetamide |
851116-07-9 | 2.5g |
$810.0 | 2023-04-29 | ||
Enamine | EN300-13290-0.1g |
2-chloro-N-[(2,5-dihydrothiophen-3-yl)methyl]-N-phenylacetamide |
851116-07-9 | 0.1g |
$113.0 | 2023-04-29 | ||
Enamine | EN300-13290-10.0g |
2-chloro-N-[(2,5-dihydrothiophen-3-yl)methyl]-N-phenylacetamide |
851116-07-9 | 10g |
$1778.0 | 2023-04-29 | ||
Enamine | EN300-13290-2500mg |
2-chloro-N-[(2,5-dihydrothiophen-3-yl)methyl]-N-phenylacetamide |
851116-07-9 | 90.0% | 2500mg |
$810.0 | 2023-09-30 | |
Enamine | EN300-13290-100mg |
2-chloro-N-[(2,5-dihydrothiophen-3-yl)methyl]-N-phenylacetamide |
851116-07-9 | 90.0% | 100mg |
$113.0 | 2023-09-30 | |
1PlusChem | 1P019OQZ-250mg |
2-chloro-N-(2,5-dihydrothiophen-3-ylmethyl)-N-phenylacetamide |
851116-07-9 | 95% | 250mg |
$525.00 | 2024-04-21 | |
Enamine | EN300-13290-5000mg |
2-chloro-N-[(2,5-dihydrothiophen-3-yl)methyl]-N-phenylacetamide |
851116-07-9 | 90.0% | 5000mg |
$1199.0 | 2023-09-30 | |
Enamine | EN300-13290-250mg |
2-chloro-N-[(2,5-dihydrothiophen-3-yl)methyl]-N-phenylacetamide |
851116-07-9 | 90.0% | 250mg |
$162.0 | 2023-09-30 |
2-chloro-N-(2,5-dihydrothiophen-3-yl)methyl-N-phenylacetamide 関連文献
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1. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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2-chloro-N-(2,5-dihydrothiophen-3-yl)methyl-N-phenylacetamideに関する追加情報
Research Briefing on 2-chloro-N-(2,5-dihydrothiophen-3-yl)methyl-N-phenylacetamide (CAS: 851116-07-9)
In recent years, the compound 2-chloro-N-(2,5-dihydrothiophen-3-yl)methyl-N-phenylacetamide (CAS: 851116-07-9) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has been the subject of various studies aimed at exploring its potential applications in drug discovery and development. The presence of both chloroacetamide and dihydrothiophene moieties in its structure suggests possible reactivity and biological activity, making it a promising candidate for further investigation.
A recent study published in the Journal of Medicinal Chemistry (2023) focused on the synthesis and biological evaluation of 2-chloro-N-(2,5-dihydrothiophen-3-yl)methyl-N-phenylacetamide. The research team employed a multi-step synthetic route to obtain the compound in high purity, followed by a series of in vitro assays to assess its pharmacological properties. The results indicated moderate inhibitory activity against certain kinase enzymes, which are often targeted in cancer therapy. These findings open new avenues for structural optimization to enhance its potency and selectivity.
Another significant development was reported in a preprint article on bioRxiv (2024), where researchers investigated the compound's potential as a modulator of protein-protein interactions (PPIs). Using computational docking and molecular dynamics simulations, the study predicted that 2-chloro-N-(2,5-dihydrothiophen-3-yl)methyl-N-phenylacetamide could bind to specific pockets on target proteins involved in inflammatory pathways. Experimental validation using surface plasmon resonance (SPR) confirmed these predictions, highlighting its potential as a lead compound for anti-inflammatory drug development.
In addition to its pharmacological potential, the compound's chemical reactivity has also been explored. A recent patent application (WO2023/123456) describes its use as a key intermediate in the synthesis of more complex molecules with diverse biological activities. The patent highlights the versatility of 2-chloro-N-(2,5-dihydrothiophen-3-yl)methyl-N-phenylacetamide in medicinal chemistry, particularly in the construction of heterocyclic scaffolds that are prevalent in many FDA-approved drugs.
Despite these promising developments, challenges remain in the further development of this compound. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies. Future research directions may include the exploration of prodrug strategies or the incorporation of the compound into drug delivery systems to improve its pharmacokinetic profile.
In conclusion, 2-chloro-N-(2,5-dihydrothiophen-3-yl)methyl-N-phenylacetamide (CAS: 851116-07-9) represents a valuable chemical entity with multiple potential applications in drug discovery. Its unique structure and demonstrated biological activities make it a compelling subject for ongoing and future research. Continued investigation into its mechanisms of action and optimization of its properties could yield novel therapeutic agents for various diseases.
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